molecular formula C18H20N2 B399935 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine CAS No. 328089-07-2

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine

Katalognummer: B399935
CAS-Nummer: 328089-07-2
Molekulargewicht: 264.4g/mol
InChI-Schlüssel: MLKBQZYZOVMPKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine is a complex organic compound that belongs to the class of isoquinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include enamino ketones, condensed pyrrolediones, and various linear amines .

Wissenschaftliche Forschungsanwendungen

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to disrupt biological membrane systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with cellular components is a key aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine stands out due to its specific structural features, such as the presence of the o-tolyl-amine group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

328089-07-2

Molekularformel

C18H20N2

Molekulargewicht

264.4g/mol

IUPAC-Name

3,3-dimethyl-N-(2-methylphenyl)-4H-isoquinolin-1-amine

InChI

InChI=1S/C18H20N2/c1-13-8-4-7-11-16(13)19-17-15-10-6-5-9-14(15)12-18(2,3)20-17/h4-11H,12H2,1-3H3,(H,19,20)

InChI-Schlüssel

MLKBQZYZOVMPKE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C

Kanonische SMILES

CC1=CC=CC=C1NC2=NC(CC3=CC=CC=C32)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.